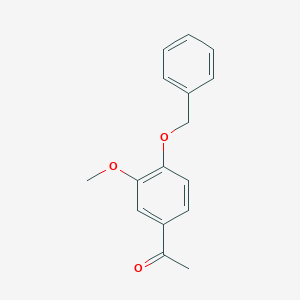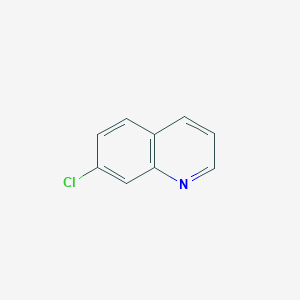
4-(Hydroxymethyl)pyrimidine
Vue d'ensemble
Description
Le méthanol de pyrimidin-4-yle, également connu sous le nom de 4-pyrimidineméthanol, est un intermédiaire synthétique couramment utilisé en synthèse organique. Il appartient à la famille des pyrimidines, caractérisée par un cycle pyrimidine substitué par un groupe hydroxyméthyle en position quatre. Ce composé a une formule moléculaire de C5H6N2O et une masse moléculaire de 110,11 g/mol .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le méthanol de pyrimidin-4-yle peut être synthétisé selon différentes méthodes. Une voie courante implique la réduction de la 4-pyrimidinecarboxaldéhyde en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium. La réaction se produit généralement en atmosphère inerte et à des conditions de température contrôlées afin d'assurer un rendement élevé et une pureté élevée .
Méthodes de production industrielle : En milieu industriel, le méthanol de pyrimidin-4-yle est produit selon des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et le contrôle précis des paramètres de réaction afin d'obtenir une qualité constante. Le composé est ensuite purifié par cristallisation ou distillation pour obtenir le niveau de pureté souhaité .
Analyse Des Réactions Chimiques
Types de réactions : Le méthanol de pyrimidin-4-yle subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former de l'acide 4-pyrimidinecarboxylique en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le composé peut être réduit davantage pour former des dérivés du 4-pyrimidineméthanol.
Substitution : Il peut participer à des réactions de substitution nucléophile, où le groupe hydroxyméthyle est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium, trioxyde de chrome et autres agents oxydants forts.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Divers nucléophiles en milieu basique ou acide.
Principaux produits :
Oxydation : Acide 4-pyrimidinecarboxylique.
Réduction : Dérivés du 4-pyrimidineméthanol.
Substitution : Dérivés de pyrimidine substitués.
Applications De Recherche Scientifique
Le méthanol de pyrimidin-4-yle a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes, notamment les produits pharmaceutiques et les produits agrochimiques.
Biologie : Le composé est utilisé dans l'étude des mécanismes enzymatiques et comme précurseur dans la synthèse de molécules biologiquement actives.
Médecine : Les dérivés du méthanol de pyrimidin-4-yle ont montré un potentiel dans le développement d'agents antifongiques et anticancéreux.
Industrie : Il est utilisé dans la production de divers produits chimiques et matériaux, notamment les polymères et les résines
5. Mécanisme d'action
Le mécanisme d'action du méthanol de pyrimidin-4-yle et de ses dérivés implique des interactions avec des cibles moléculaires spécifiques. Par exemple, certains dérivés agissent comme des inhibiteurs enzymatiques en se liant au site actif de l'enzyme, bloquant ainsi son activité. Les voies impliquées peuvent inclure l'inhibition de la synthèse de l'ADN ou la perturbation des processus cellulaires essentiels à la survie des agents pathogènes .
Composés similaires :
4-Pyrimidinecarboxaldéhyde : Un précurseur dans la synthèse du méthanol de pyrimidin-4-yle.
Acide 4-pyrimidinecarboxylique : Un produit d'oxydation du méthanol de pyrimidin-4-yle.
4-Méthoxypyrimidine : Un composé structurellement similaire avec un groupe méthoxy au lieu d'un groupe hydroxyméthyle
Unicité : Le méthanol de pyrimidin-4-yle est unique en raison de son motif de substitution spécifique, qui confère une réactivité chimique et une activité biologique distinctes. Son groupe hydroxyméthyle permet des modifications chimiques polyvalentes, ce qui en fait un intermédiaire précieux en synthèse organique .
Mécanisme D'action
The mechanism of action of Pyrimidin-4-yl-Methanol and its derivatives involves interactions with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular processes essential for the survival of pathogens .
Comparaison Avec Des Composés Similaires
4-Pyrimidinecarboxaldehyde: A precursor in the synthesis of Pyrimidin-4-yl-Methanol.
4-Pyrimidinecarboxylic Acid: An oxidation product of Pyrimidin-4-yl-Methanol.
4-Methoxypyrimidine: A structurally similar compound with a methoxy group instead of a hydroxymethyl group
Uniqueness: Pyrimidin-4-yl-Methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxymethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
pyrimidin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c8-3-5-1-2-6-4-7-5/h1-2,4,8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYVFRVNVPKHQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513325 | |
| Record name | (Pyrimidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33581-98-5 | |
| Record name | 4-Pyrimidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33581-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Pyrimidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (pyrimidin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 4-Pyrimidinemethanol influence the movement of plant growth regulators within plants?
A: While the provided research doesn't directly investigate the effects of 4-Pyrimidinemethanol itself, it highlights the impact of structurally similar compounds on the transport of plant growth regulators. For instance, the study found that Ancymidol, a growth retardant containing a 4-Pyrimidinemethanol moiety, affected the translocation of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) in bean seedlings. [] Specifically, applying Ancymidol to leaves before introducing 2,4,5-T reduced the movement of 2,4,5-T towards young shoots but didn't significantly impact its downward movement within the plant. [] Interestingly, this effect of Ancymidol on 2,4,5-T transport could be reversed by treating the plant with Gibberellic Acid (GA). [] This suggests a potential interplay between 4-Pyrimidinemethanol derivatives, GA, and the plant's internal transport mechanisms for growth regulators.
Q2: What are the key structural features of 4-Pyrimidinemethanol and related compounds mentioned in the research?
A2: 4-Pyrimidinemethanol serves as a central structural element in various compounds discussed in the research, particularly those classified as growth retardants.
- Ancymidol: This compound, chemically defined as α-Cyclopropyl-α-(4-methoxyphenyl)-4-pyrimidinemethanol, features a 4-Pyrimidinemethanol core. []
- Other Derivatives: The research also explores 2- and 4-(Halogenomethyl)pyrimidines, synthesized through direct halogenation of 2- or 4-Methylpyrimidine. [] These derivatives highlight the chemical versatility of the pyrimidine ring and its susceptibility to modifications, paving the way for potential variations in biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















